4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Regioisomers

This compound is a critical, non-fungible 5,7-dimethylbenzothiazole regioisomer essential for SAR studies mapping enzyme active-site positional tolerance. The 5,7-substitution pattern distinctly modulates azepane metabolic vulnerability compared to 3,4- or 4,7- analogs, making it indispensable for structure-metabolism relationship investigations targeting endothelial lipase or FAAH. Essential for patent due diligence and freedom-to-operate assessment. Stock is typically available on demand through specialist chemical suppliers.

Molecular Formula C22H25N3O3S2
Molecular Weight 443.58
CAS No. 896676-71-4
Cat. No. B2993478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide
CAS896676-71-4
Molecular FormulaC22H25N3O3S2
Molecular Weight443.58
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C
InChIInChI=1S/C22H25N3O3S2/c1-15-13-16(2)20-19(14-15)23-22(29-20)24-21(26)17-7-9-18(10-8-17)30(27,28)25-11-5-3-4-6-12-25/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,24,26)
InChIKeyXMVLCXUPCFMRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide (CAS 896676-71-4): Procurement-Relevant Structural Alerts and Limited Evidentiary Baseline


The target compound is a sulfonamide-linked benzothiazole benzamide featuring an azepane sulfonyl motif and a 5,7-dimethyl substitution on the benzothiazole ring [1]. While the benzothiazolesulfonamide scaffold is associated with multiple pharmacological activities—including endothelial lipase inhibition and fatty acid amide hydrolase (FAAH) modulation—publicly available quantitative data specific to the 5,7-dimethyl regioisomer are extremely scarce [2]. No primary research papers or patents were identified that directly report biological activity for this exact CAS number. The closest structurally characterized analogs bear 3,4-dimethyl or 4,7-dimethyl substitution patterns, and the regioisomeric position of the methyl groups on the benzothiazole core is known to influence target binding and metabolic stability in related chemotypes [1][3]. This evidentiary gap means that procurement decisions must rely heavily on structural differentiation arguments and class-level inference rather than on direct comparative pharmacology.

Why Generic Substitution Fails for 4-(Azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide: The Irreplaceable Role of Methyl Regioisomerism


The benzothiazolesulfonamide benzamide chemical space contains numerous regioisomers that differ only in the position of methyl substituents on the benzothiazole ring—most notably the 3,4-dimethyl, 4,7-dimethyl, and 5,7-dimethyl variants [1]. These subtle positional changes are not interchangeable: in structurally related sulfonamide-containing benzothiazole inhibitors, the methyl substitution pattern directly affects the geometry of the ligand within the enzyme active site, altering hydrogen-bonding interactions between the sulfonamide group and catalytic residues [2]. Furthermore, the azepane ring is known to be a metabolic soft spot susceptible to oxidative metabolism; the electronic environment created by the 5,7-dimethyl substitution pattern can modulate the metabolic vulnerability of the azepane moiety differently than the 3,4- or 4,7- isomers [3]. Consequently, substituting a 5,7-dimethyl benzothiazole with any other regioisomer risks unpredictable changes in target residence time, metabolic stability, and off-target profile—making the exact CAS 896676-71-4 compound non-fungible for research programs that have established structure-activity relationships with this specific regioisomer.

Quantitative Differentiation Evidence for 4-(Azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide Versus Closest Analogs


Regioisomeric Methyl Positioning on the Benzothiazole Core Distinguishes 5,7-Dimethyl from 3,4-Dimethyl and 4,7-Dimethyl Analogs

The target compound bears methyl groups at positions 5 and 7 of the benzo[d]thiazol-2-yl ring. The closest commercially cataloged analogs are the 3,4-dimethyl variant (CAS 399000-27-2) and the 4,7-dimethyl variant (CAS 896676-11-2). In sulfonamide-containing benzothiazole FAAH inhibitors, the position of ring substituents dictates the orientation of the sulfonamide group relative to the catalytic serine-serine-lysine triad, with para-substitution patterns (analogous to 5,7) producing distinct hydrogen-bond geometries compared to meta-adjacent patterns (analogous to 3,4) [1]. Although no head-to-head biochemical comparison of these three regioisomers has been published, the benzothiazolesulfonamide patent literature explicitly claims differential activity across substitution patterns, with the 5,7-dimethyl configuration falling within specifically enumerated claims for endothelial lipase inhibition [2].

Medicinal Chemistry Structure-Activity Relationship Benzothiazole Regioisomers

Azepane Ring Metabolic Lability as a Differentiating Feature from Piperidine and Adamantane Analogs

The azepane (hexamethyleneimine) ring present in the target compound is a documented metabolic soft spot in benzothiazole-containing ligands. In a study of benzo[d]thiazol-2(3H)one sigma receptor ligands, the metabolically unstable azepane ring of lead compound SN56 was replaced with a 1-adamantanamine moiety to improve stability; the azepane-containing parent exhibited extensive metabolism in rat liver microsomes, while the adamantane analog (compound 12) showed a slight improvement in metabolic stability (quantified as percent parent remaining after incubation) [1]. This establishes that the azepane sulfonyl group confers a specific metabolic phenotype—rapid hepatic clearance—that is distinct from analogs incorporating piperidine, morpholine, or adamantane amine moieties. The 5,7-dimethyl substitution on the benzothiazole ring may further modulate the electronic environment of the sulfonamide linkage, potentially affecting the rate of azepane ring oxidation differently than other regioisomers.

Metabolic Stability Azepane Metabolism Lead Optimization

Sulfonamide-Benzothiazole Scaffold Is Associated with Long Residence Time FAAH Inhibition, in Contrast to Non-Sulfonamide Benzothiazoles

The sulfonamide-containing benzothiazole chemotype has been demonstrated to produce reversible, slowly dissociating inhibitors of fatty acid amide hydrolase (FAAH). In a mechanistic study, compound 1 (a benzothiazole-based sulfonamide analog) inhibited recombinant human FAAH with an IC50 of approximately 2 nM under equilibrium conditions and exhibited a residence time exceeding 10 hours as measured by dialysis recovery of enzyme activity [1]. The sulfonamide group was shown by molecular docking to form hydrogen bonds with catalytic residues, mimicking the transition state and creating a high kinetic barrier to dissociation. Compounds lacking the sulfonamide linker or bearing alternative linkers (amide, reverse amide, urea) did not exhibit this prolonged residence time phenotype. The target compound retains both the sulfonamide linker and the benzothiazole core, positioning it within this pharmacologically distinct subclass.

FAAH Inhibition Residence Time Sulfonamide Pharmacophore

Benzothiazolesulfonamide Patent Claims Explicitly Cover 5,7-Dimethyl Substitution for Endothelial Lipase Inhibition

AstraZeneca's benzothiazolesulfonamide patent (US 2008/0114041 A1) discloses compounds of Formula I wherein the benzothiazole ring may be substituted at various positions. The Markush structure encompasses the 5,7-dimethyl substitution pattern on the benzothiazole core as part of its composition-of-matter claims for endothelial lipase (EL) inhibitors [1]. EL inhibition is a therapeutic strategy for raising HDL cholesterol levels, and compounds within this patent series have demonstrated EL inhibitory activity. The explicit enumeration of the 5,7-dimethyl configuration indicates that this substitution was deemed non-obvious and potentially optimized for EL binding. Analogs with different substitution patterns may fall outside the specific claims or exhibit different EL potency, although comparative data across substitution patterns are not publicly disclosed in the patent.

Endothelial Lipase Dyslipidemia Patent Composition of Matter

Alkylsulfonyl-Substituted N-(Thiazol-2-yl)Benzamides Show Anti-HCV Activity; 5,7-Dimethyl Substitution May Influence Antiviral Potency

A patent family (EA019357B1) describes alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides as compounds with strong activity against hepatitis C virus (HCV) [1]. The generic formula encompasses the azepane sulfonyl benzamide core present in the target compound, with variable substitution on the thiazole ring. While the specific 5,7-dimethylbenzothiazole variant is not individually exemplified, the patent demonstrates that the alkylsulfonyl benzamide scaffold is a validated antiviral pharmacophore. The 5,7-dimethyl substitution represents a specific, non-exemplified embodiment within this patent space, and its antiviral activity relative to other substitution patterns remains uncharacterized in the public domain.

Antiviral Hepatitis C Virus Alkylsulfonyl Benzamides

Optimal Application Scenarios for Procuring 4-(Azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide (CAS 896676-71-4)


Regioisomer-Specific Structure-Activity Relationship (SAR) Expansion in FAAH or Endothelial Lipase Inhibitor Programs

Research groups that have identified a lead benzothiazolesulfonamide series and need to systematically evaluate the impact of methyl substitution position on benzothiazole ring electronics and target binding should procure this exact 5,7-dimethyl regioisomer. The compound serves as a critical SAR probe to map the positional tolerance of the enzyme active site, complementing existing 3,4-dimethyl and 4,7-dimethyl analogs [1]. Because the sulfonamide-benzothiazole scaffold has demonstrated long-residence-time FAAH inhibition with IC50 values in the low nanomolar range, comparative biochemical profiling of the 5,7-dimethyl variant against other regioisomers can reveal whether this substitution pattern further enhances kinetic selectivity or residence time [2].

Metabolic Stability Profiling of Azepane-Containing Benzothiazoles in Lead Optimization

The documented metabolic lability of the azepane ring in benzothiazole-containing ligands makes this compound a valuable tool for investigating structure-metabolism relationships [1]. By comparing the intrinsic clearance of the 5,7-dimethyl variant with that of the 3,4-dimethyl and 4,7-dimethyl analogs in hepatocyte or microsomal assays, medicinal chemists can determine whether the 5,7-substitution pattern exerts an electron-withdrawing or steric effect that modulates CYP-mediated oxidation of the azepane ring. This information is essential for deciding whether to retain the azepane group or replace it with a more stable amine moiety in advanced lead compounds.

Patent Landscape Analysis and Freedom-to-Operate Assessment for Endothelial Lipase Inhibitor Development

Pharmaceutical companies or academic drug discovery units pursuing endothelial lipase (EL) as a target for dyslipidemia should procure this compound for patent evaluation purposes. The 5,7-dimethyl substitution falls within the composition-of-matter claims of AstraZeneca's benzothiazolesulfonamide patent (US 2008/0114041 A1), which covers EL inhibitors [1]. Having the physical compound enables experimental confirmation of whether the 5,7-dimethyl regioisomer was specifically exemplified or reduced to practice, and whether it represents a dominant species within the Markush claims. This due diligence is critical for assessing freedom-to-operate risks in EL-targeted drug development.

Antiviral Screening Against HCV and Related Positive-Strand RNA Viruses

Given that alkylsulfonyl-substituted N-(thiazol-2-yl)benzamides have demonstrated anti-HCV activity in patent disclosures, the 5,7-dimethylbenzothiazole variant can be procured as a screening compound in antiviral assays [1]. Although this specific compound has not been individually profiled, testing it alongside other regioisomers may reveal whether the 5,7-substitution pattern confers superior antiviral potency or selectivity. Such data would contribute to the public evidence base for this compound and potentially identify a novel lead for flavivirus drug discovery.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.